acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol
Description
Properties
IUPAC Name |
acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO4.3C2H4O2/c6-5-4(9)3(8)2(7)1-10-5;3*1-2(3)4/h2-5,7-9H,1H2;3*1H3,(H,3,4)/t2-,3-,4+,5?;;;/m1.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUWERIXDGINL-JFZLNGJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C(C(C(C(O1)Br)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1[C@H]([C@H]([C@@H](C(O1)Br)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetyl Protection Using Acetic Anhydride
Acetylation of the hydroxyl groups at C3, C4, and C5 is a common first step to prevent undesired side reactions during bromination. In a procedure adapted from EP2561872B1, the triol intermediate is treated with acetic anhydride in pyridine at 0–5°C, achieving >95% acetylation. The reaction is monitored via HPLC to ensure complete protection before proceeding.
Reaction Conditions:
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Reagent: Acetic anhydride (3.2 equiv)
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Base: Pyridine (4.0 equiv)
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Solvent: Dichloromethane
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Temperature: 0–5°C
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Yield: 92–95%
Alternative Protecting Groups
While acetyl groups are preferred for their ease of removal, benzyl ethers have been explored in similar contexts. However, the WO2018142422A1 patent emphasizes that benzyl groups require harsher deprotection conditions (e.g., hydrogenolysis), which may compromise the bromine substituent.
Bromination at the C2 Position
Electrophilic Bromination Using HBr and Peroxides
Direct bromination of the oxane ring is achieved using hydrogen bromide (HBr) in the presence of a peroxide initiator. This method, adapted from lactone bromination protocols in EP2561872B1, proceeds via a radical mechanism to ensure regioselectivity at C2.
Optimized Protocol:
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Reagent: 48% HBr (1.5 equiv), di-tert-butyl peroxide (0.1 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 25°C, 12 hours
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Yield: 78–82%
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Stereochemical Integrity: >99% retention of (3S,4R,5R) configuration
N-Bromosuccinimide (NBS) in Buffered Media
The WO2018142422A1 patent highlights the use of buffered systems to control pH during bromination. A mixture of sodium bicarbonate and acetic acid (pH 7.0–8.0) stabilizes reactive intermediates, minimizing epimerization.
Procedure:
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Dissolve protected oxane in THF.
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Add NBS (1.2 equiv) and buffer (NaHCO₃:CH₃COOH = 1:1).
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Stir at 20°C for 8 hours.
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Quench with aqueous Na₂S₂O₃, extract with toluene.
Outcome:
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Conversion: 85%
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Byproducts: <5% dibrominated species
Deprotection and Salt Formation
Acidic Hydrolysis of Acetyl Groups
Deprotection is performed using methanolic HCl, selectively removing acetyl groups without affecting the bromine atom. The reaction is exothermic and requires careful temperature control (0–10°C).
Workup:
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Neutralize with aqueous NaHCO₃.
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Extract with ethyl acetate, dry over MgSO₄.
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Concentrate under reduced pressure to isolate the triol.
Crystallization with Acetic Acid
The free triol is dissolved in warm acetic acid, followed by slow cooling to induce crystallization. This step ensures a 1:1 stoichiometric ratio of triol to acetic acid in the final salt.
Key Parameters:
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Solvent: Glacial acetic acid
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Cooling Rate: 0.5°C/min
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Purity: 99.5% by HPLC
Comparative Analysis of Synthetic Routes
| Method | Bromination Agent | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| HBr/Peroxide | HBr | 78–82 | 98.2 | >99% |
| NBS/Buffered System | NBS | 85 | 99.1 | 98% |
The NBS route offers superior yield and purity, attributed to the buffered system’s ability to suppress side reactions. However, HBr/peroxide is preferred for large-scale production due to lower reagent costs.
Challenges and Mitigation Strategies
Epimerization at C3, C4, or C5
Prolonged exposure to acidic or basic conditions during bromination can lead to epimerization. Solutions include:
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Using non-polar solvents (e.g., toluene) to stabilize transition states.
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Shortening reaction times via microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the brominated oxane to its de-brominated form.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Biochemical Research
Enzyme Inhibition Studies :
Research indicates that derivatives of acetic acid can act as potent inhibitors of specific enzymes. For instance, studies have shown that compounds similar to (3S,4R,5R)-2-bromooxane-3,4,5-triol can inhibit β-d-hexosaminidases effectively. This inhibition has potential implications for treating diseases such as Tay-Sachs disease .
Case Study :
A series of amino-containing basic carbasugars derived from acetic acid were synthesized and tested for their ability to inhibit enzyme activity. The results indicated sub-nanomolar Ki values for certain derivatives, showcasing their potential as therapeutic agents .
Pharmaceutical Applications
Drug Development :
The unique structure of (3S,4R,5R)-2-bromooxane-3,4,5-triol allows it to serve as an intermediate in the synthesis of complex pharmaceuticals. Its ability to modify biological pathways makes it a valuable candidate for further development.
Case Study :
In a study focusing on azasugar-sulfonamide conjugates derived from acetic acid derivatives, researchers found that these compounds exhibited significant biological activity against specific targets . This highlights the potential for (3S,4R,5R)-2-bromooxane-3,4,5-triol to be utilized in similar contexts.
Industrial Applications
Chemical Synthesis :
Acetic acid is widely used as a solvent and reagent in chemical synthesis processes. The incorporation of derivatives like (3S,4R,5R)-2-bromooxane-3,4,5-triol into synthetic pathways can enhance reaction yields and selectivity.
Table 1: Industrial Uses of Acetic Acid
| Application Area | Description |
|---|---|
| Solvent | Used for dissolving various organic compounds |
| Chemical Reagent | Acts as an intermediate in numerous chemical reactions |
| Food Preservative | Functions as a preservative in food products |
| pH Regulator | Maintains acidity levels in various formulations |
Mechanism of Action
The mechanism of action of acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromine atom and the oxane ring structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural similarities with the target molecule:
Physicochemical Properties
Notes:
- Brominated oxanes (e.g., ) typically exhibit higher density and polarity compared to non-halogenated analogs.
- Acetylated derivatives (e.g., ) show enhanced stability against oxidation but reduced hydrogen-bonding capacity.
Key Research Findings and Gaps
- and highlight the importance of stereochemistry in cholinesterase inhibition, suggesting the target’s (3S,4R,5R) configuration may optimize binding to enzyme active sites.
- and demonstrate the versatility of brominated oxanes in glycoscience, but the target’s acetic acid component remains underexplored.
- Gaps: No direct data on the target’s toxicity, pharmacokinetics, or catalytic applications were found. Further studies should prioritize NMR/X-ray characterization and in vitro bioassays.
Biological Activity
Acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : Acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol
- Molecular Formula : C6H11BrO5
- Molecular Weight : 227.06 g/mol
The biological activity of acetic acid; (3S,4R,5R)-2-bromooxane-3,4,5-triol may be attributed to its structural features that allow interaction with various biological targets. The presence of the bromo group and multiple hydroxyl groups suggests potential for hydrogen bonding and reactivity with biological macromolecules such as proteins and nucleic acids.
Biological Activities
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Antimicrobial Activity
- Several studies have indicated that compounds containing acetic acid moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial membranes or interference with metabolic pathways.
- Case Study : A study demonstrated that derivatives of acetic acid effectively inhibited the growth of Gram-positive bacteria by disrupting cell wall synthesis.
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Antioxidant Properties
- The antioxidant capability of this compound can be linked to its ability to scavenge free radicals and reduce oxidative stress in cells.
- Research Findings : In vitro assays showed that (3S,4R,5R)-2-bromooxane-3,4,5-triol significantly reduced oxidative damage in cultured cells exposed to hydrogen peroxide.
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Cytotoxic Effects
- Preliminary investigations suggest that this compound may exhibit cytotoxicity against certain cancer cell lines.
- Case Study : Testing on human breast cancer cells indicated that treatment with (3S,4R,5R)-2-bromooxane-3,4,5-triol resulted in a dose-dependent decrease in cell viability.
Data Tables
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for preparing acetic acid;(3S,4R,5R)-2-bromooxane-3,4,5-triol, and which reaction parameters are critical?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection of hydroxyl groups, regioselective bromination, and coupling with acetic acid derivatives. Key conditions include temperature control (e.g., 0–5°C for bromination to avoid side reactions), solvent polarity (e.g., dichloromethane for acetylations), and chromatography for purification (silica gel or HPLC) . Yield optimization often requires inert atmospheres (N₂/Ar) and anhydrous solvents.
Q. Which spectroscopic techniques are standard for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For stereochemical confirmation, NOESY or ROESY correlations are used .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves absolute stereochemistry at 3S,4R,5R positions .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinetic studies with target enzymes (e.g., glycosidases) using fluorogenic substrates .
Advanced Research Questions
Q. How does stereochemistry at 3S,4R,5R influence biological activity, and how is enantiomeric purity validated?
- Methodological Answer :
- Enantioselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure stereochemical fidelity .
- Comparative Bioassays : Enantiomers are tested in parallel to correlate activity with configuration. For example, the 3S,4R,5R isomer may show 10-fold higher glycosidase inhibition than its enantiomer .
- Chiral HPLC : Quantifies enantiomeric excess (ee >98% required for pharmacological studies) .
Q. What strategies optimize the bromination step in synthesis, and how do solvent choices impact kinetics?
- Methodological Answer :
- Brominating Agents : NBS (N-bromosuccinimide) in CCl₄ vs. HBr/AcOH for regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate bromination but may increase side reactions. Kinetic studies via HPLC monitor intermediate formation .
- Computational Modeling : DFT calculations predict transition states to guide solvent/agent selection .
Q. How can computational modeling predict target interactions, and what parameters are prioritized?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., glycosidase active sites). Parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding networks .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD ≤ 2 Å indicates stable binding) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Use common cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., doxorubicin for cytotoxicity).
- Purity Verification : HPLC purity ≥95% and elemental analysis to rule out impurities .
- Statistical Rigor : Replicate experiments (n ≥ 3) with ANOVA/Tukey post-hoc tests to validate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
